molecular formula C9H19N3O4 B12617032 (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid CAS No. 921226-15-5

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid

Cat. No.: B12617032
CAS No.: 921226-15-5
M. Wt: 233.27 g/mol
InChI Key: XMUDHURTYGUNBV-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a carboxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid typically involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. One common method includes the use of di-tert-butyl dicarbonate (Boc) as a protecting group for the amino groups. The synthesis begins with the protection of the amino groups, followed by the formation of the octanedioic acid backbone through a series of condensation and reduction reactions. The final step involves the deprotection of the amino groups under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmentally friendly nature. The fermentation broth is typically subjected to purification steps, including crystallization and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity .

Properties

CAS No.

921226-15-5

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid

InChI

InChI=1S/C9H19N3O4/c10-5-9(12,8(15)16)4-2-1-3-6(11)7(13)14/h6H,1-5,10-12H2,(H,13,14)(H,15,16)/t6-,9-/m0/s1

InChI Key

XMUDHURTYGUNBV-RCOVLWMOSA-N

Isomeric SMILES

C(CC[C@](CN)(C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCC(CN)(C(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.